![molecular formula C12H11N5S2 B5008519 1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of tetrazole derivatives, including structures similar to the compound of interest, involves strategies like photodecomposition and hydrothermal synthesis methods. For example, clean photodecomposition of related tetrazole-thiones to carbodiimides has been explored, demonstrating the clean transformation under UV light without the need for aryl substituents, which could be a promising approach for synthesizing similar structures (Alawode et al., 2011). Hydrothermal synthesis methods have also been utilized for related compounds, showing high yields and purity without further recrystallization (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by X-ray crystallography, providing insights into the arrangement of atoms within the compound. The crystal structure analysis of related tetrazoles has shown specific arrangements and interactions, such as weak C–H⋯O and C–H⋯N contacts, which are significant for understanding the molecular geometry and potential reactivity of the compound (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Tetrazoles are known for their versatility in chemical reactions, including photodecomposition and reactions with styrenes. The photodecomposition process involves the expulsion of dinitrogen and sulfur, leading to the formation of carbodiimides, which can be a clean and efficient pathway for generating new structures (Alawode et al., 2011). Formal hydroamination of styrenes with tetrazole derivatives has also been explored, presenting a novel bonding mode and showcasing the compound's reactivity (Savolainen et al., 2014).
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on the compound may not be readily available, related research on the electronic properties of similar tetrazoles provides insights into their behavior in different solvents and under various conditions, highlighting the importance of the substituent groups on the tetrazole ring in determining these properties (Rayat et al., 2009).
Chemical Properties Analysis
The chemical properties of tetrazoles, including reactivity, potential for substitution reactions, and ability to participate in various chemical transformations, are central to their application in synthesis and development of new compounds. The versatility of tetrazoles in forming bonds with metals, as well as their use in hydroamination reactions, exemplifies their broad utility in chemical synthesis (Zhou et al., 1998).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially influencing its interaction with biological targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The action of 1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability . Additionally, certain experimental conditions, such as the use of protective equipment and proper waste disposal, are necessary to avoid environmental pollution .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-17-12(14-15-16-17)19-8-10-7-18-11(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNLYYXEPAHWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
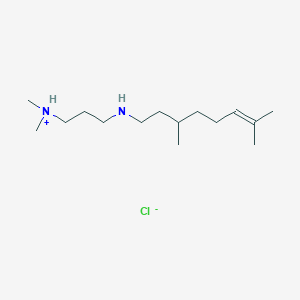
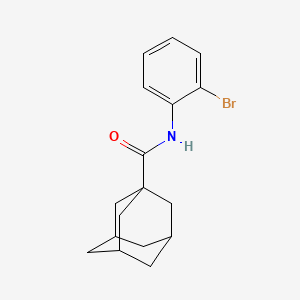
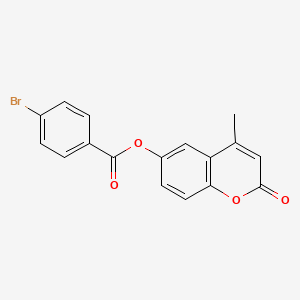
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)
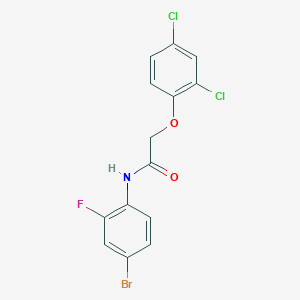
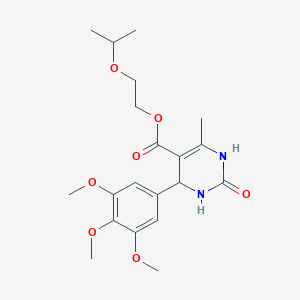
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)

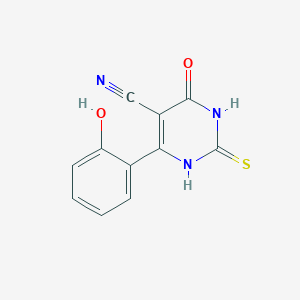
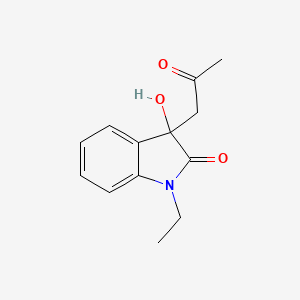
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)
![4-isopropyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5008539.png)